3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O3 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14;/h1-3,6H,4-5,7,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Oxazole derivatives, in general, have been shown to participate in a variety of chemical reactions .Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The study by Ferrini et al. (2015) demonstrates the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of triazole-based scaffolds, which are significant in the development of peptidomimetics and biologically active compounds. The synthesis involves a ruthenium-catalyzed cycloaddition, highlighting the compound's versatility in medicinal chemistry and drug design (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).
Spirocyclopropanated Methyl Oxazolinecarboxylates
Dalai et al. (2008) explored the Michael additions of carboxamides under basic conditions onto methyl 2-chloro-2-cyclopropylideneacetate, leading to the synthesis of spirocyclopropanated methyl oxazolinecarboxylates. This study showcases the compound's utility in generating structurally diverse molecules with potential biological activities (Dalai, S., Es-Sayed, M., Nötzel, M. W., & Meijere, A., 2008).
Structural and Spectroscopic Studies
Şahin et al. (2014) conducted structural and spectroscopic studies on similar compounds, providing valuable insights into their chemical behavior and potential applications in developing new materials or drugs. The research emphasizes the importance of understanding the structural properties for further application in scientific research (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).
Synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids
Pavez et al. (1987) explored the synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids via 1,3-dipolar cycloaddition, further highlighting the compound's role in the development of novel heterocyclic compounds with potential applications in various fields of chemistry and biology (Pavez, H., Márquez, A., Navarrete, P., Tzichinovsky, S., & Rodríguez, H., 1987).
Safety and Hazards
Properties
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-4-8(1-2-8)6-5(7(11)12)3-13-10-6;/h3H,1-2,4,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVZIXMCHDDESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NOC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.